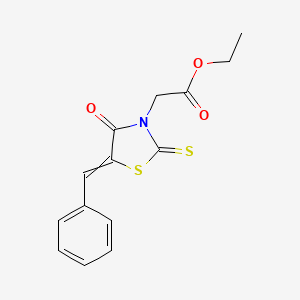
3-Carboethoxymethyl-5-benzylidenerhodanine
Cat. No. B8425983
M. Wt: 307.4 g/mol
InChI Key: RWWQKWATJKMLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04464382
Procedure details


Under an atmosphere of nitrogen, 4.2 ml of anhydrous N,N-dimethylformamide was added dropwise to 0.279 g of 3-carboxymethyl-5-benzylidenerhodanine (prepared as described in Example 1) at room temperature, and then 1.14 ml of methanol solution of 91.15 mg of tetramethylammonium hydroxide was added dropwise. After the mixture was stirred at room temperature for 20-30 minutes, 0.075 ml of ethyl bromide was added dropwise to the reaction mixture. The mixture was stirred at the same temperature for about 2 hours, and then concentrated under reduced pressure. The residue was diluted with 15 ml of water and extracted with ethyl acetate. The extract was washed with 50 ml of aqueous solution of sodium bicarbonate, 50 ml of water and 50 ml of aqueous solution of sodium chloride, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was recrystallized from a mixture of ethyl acetate and n-hexane (1:3) to obtain 14 mg of the titled compound.





Name
Identifiers


|
REACTION_CXSMILES
|
CN(C)C=O.[C:6]([CH2:9][N:10]1[C:14](=[O:15])[C:13](=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[S:12][C:11]1=[S:23])([OH:8])=[O:7].[OH-].C[N+](C)(C)C.[CH2:30](Br)[CH3:31]>CO>[C:6]([CH2:9][N:10]1[C:14](=[O:15])[C:13](=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[S:12][C:11]1=[S:23])([O:8][CH2:30][CH3:31])=[O:7] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0.279 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)CN1C(SC(C1=O)=CC1=CC=CC=C1)=S
|
Step Two
|
Name
|
|
|
Quantity
|
0.075 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)Br
|
Step Three
|
Name
|
|
|
Quantity
|
91.15 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C[N+](C)(C)C
|
|
Name
|
|
|
Quantity
|
1.14 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was stirred at room temperature for 20-30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at the same temperature for about 2 hours
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 15 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with 50 ml of aqueous solution of sodium bicarbonate, 50 ml of water and 50 ml of aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from a mixture of ethyl acetate and n-hexane (1:3)
|
Outcomes


Product
Details
Reaction Time |
25 (± 5) min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC)CN1C(SC(C1=O)=CC1=CC=CC=C1)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
